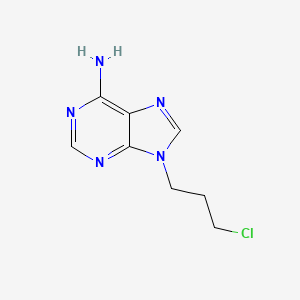

9-(3-Chloropropyl)-9h-purin-6-amine

Description

The exact mass of the compound 9-(3-Chloropropyl)-9h-purin-6-amine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 145077. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 9-(3-Chloropropyl)-9h-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-Chloropropyl)-9h-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-(3-chloropropyl)purin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN5/c9-2-1-3-14-5-13-6-7(10)11-4-12-8(6)14/h4-5H,1-3H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHPHILWKWZSJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)CCCCl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30301638 | |

| Record name | 9-(3-chloropropyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19255-49-3 | |

| Record name | NSC145077 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145077 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-(3-chloropropyl)-9h-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30301638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-(3-chloropropyl)-9H-purin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Melting point and physical characteristics of 9-(3-Chloropropyl)-9h-purin-6-amine

Technical Monograph: Physicochemical Characterization of 9-(3-Chloropropyl)-9H-purin-6-amine

Abstract This technical guide provides a comprehensive physicochemical profile of 9-(3-Chloropropyl)-9H-purin-6-amine (CAS 19255-49-3), a critical intermediate in the synthesis of acyclic nucleoside phosphonate antivirals. It details thermodynamic properties, solubility behaviors, and validated experimental protocols for synthesis and characterization, designed for researchers in process chemistry and drug discovery.

Chemical Identity & Structural Context

9-(3-Chloropropyl)-9H-purin-6-amine is an N9-alkylated adenine derivative. Its structural integrity relies on the regioselective attachment of a chloropropyl linker to the N9 position of the purine base, a motif essential for mimicking the sugar-phosphate backbone in nucleotide analogues.

| Attribute | Data |

| IUPAC Name | 9-(3-Chloropropyl)-9H-purin-6-amine |

| Common Synonyms | 9-(3-Chloropropyl)adenine; 6-Amino-9-(3-chloropropyl)purine |

| CAS Registry Number | 19255-49-3 |

| Molecular Formula | C₈H₁₀ClN₅ |

| Molecular Weight | 211.65 g/mol |

| SMILES | ClCCCn1cnc2c(N)ncnc12 |

Thermodynamic Properties: Melting Point Analysis

The melting point (MP) is the primary indicator of purity for this crystalline solid. Deviations from the established range often indicate regioisomeric impurities (e.g., N7-alkylated byproducts) or residual solvent occlusion.

Experimental Melting Point Data

-

Standard Range: 187–190 °C (368–374 °F)

-

Observation: The compound typically undergoes a sharp phase transition without decomposition within this range.

-

Purity Correlation: Samples exhibiting an MP depression (<185 °C) or a broad range (>3 °C) suggest the presence of unreacted adenine or the N7-isomer, which disrupts the crystal lattice packing.

Thermal Stability

-

Decomposition: Stable up to ~250 °C. Significant thermal degradation (charring) is observed above 300 °C.

-

Storage: The chloropropyl moiety is susceptible to hydrolysis or cyclization at elevated temperatures (>60 °C) in the presence of moisture.

Physical Characteristics & Solubility Profile

Understanding the solubility landscape is vital for process optimization, particularly during the purification (recrystallization) phase.

Physical Appearance:

-

Form: Crystalline powder.[1]

-

Color: White to off-white (pure); Light yellow (crude/oxidized).

Solubility Table (at 25 °C)

| Solvent | Solubility Rating | Comments |

| DMSO | High (>50 mg/mL) | Preferred solvent for NMR and biological stock solutions. |

| DMF | High (>50 mg/mL) | Standard reaction solvent for nucleophilic substitution. |

| 0.1 N HCl | Moderate/High | Soluble due to protonation of the N1 nitrogen (pKa ~4.2). |

| Methanol | Moderate | Soluble with heating; often used for recrystallization. |

| Water | Low (<1 mg/mL) | Hydrophobic propyl chain reduces aqueous solubility significantly. |

| DCM/Chloroform | Low/Moderate | Soluble enough for extraction but poor for storage. |

Analytical Characterization

To validate the identity of 9-(3-Chloropropyl)-9H-purin-6-amine, the following spectroscopic signatures must be confirmed.

Proton NMR (¹H NMR)

-

Solvent: DMSO-d₆

-

Key Signals:

-

δ 8.1–8.3 ppm (s, 1H): H-2 of Purine ring.

-

δ 8.0–8.1 ppm (s, 1H): H-8 of Purine ring.

-

δ 7.2 ppm (br s, 2H): Exocyclic –NH₂ (Exchangeable with D₂O).

-

δ 4.25 ppm (t, 2H): N9–CH ₂– (Triplet, distinct deshielding by nitrogen).

-

δ 3.65 ppm (t, 2H): –CH ₂–Cl (Triplet, deshielding by chlorine).

-

δ 2.25 ppm (quint, 2H): –CH₂–CH ₂–CH₂– (Multiplet/Quintet).

-

Mass Spectrometry (ESI-MS)

-

Observed Ion: [M+H]⁺ = 212.1 m/z

-

Isotope Pattern: A characteristic 3:1 ratio for M+H (212) and M+H+2 (214) confirms the presence of a single Chlorine atom.

Experimental Protocols

Protocol A: Synthesis via N9-Alkylation

Rationale: Direct alkylation of adenine is the most efficient route. Using 1-bromo-3-chloropropane leverages the higher reactivity of bromine as a leaving group to ensure selective alkylation at the propyl end, leaving the chloride intact for further functionalization.

Figure 1: Synthetic pathway for the regioselective preparation of 9-(3-Chloropropyl)adenine.[2][3][4]

Step-by-Step Methodology:

-

Activation: Suspend Adenine (10 g, 74 mmol) and anhydrous K₂CO₂ (12.3 g, 89 mmol) in anhydrous DMF (100 mL). Stir at 60 °C for 30 minutes to facilitate deprotonation of N9.

-

Alkylation: Add 1-bromo-3-chloropropane (12.8 g, 81 mmol) dropwise over 20 minutes.

-

Reaction: Stir at 60 °C for 4 hours. Monitor via TLC (9:1 DCM:MeOH).

-

Work-up: Pour the reaction mixture into ice-cold water (500 mL). The product will precipitate as a white solid.

-

Purification: Filter the solid. Recrystallize from hot methanol to remove N7-isomers and trace salts.

-

Drying: Dry under vacuum at 40 °C to constant weight.

Protocol B: Melting Point Determination

-

Preparation: Pack a dry capillary tube with 2–3 mm of the sample. Ensure the powder is compact.

-

Ramping: Heat rapidly to 170 °C, then reduce the heating rate to 1 °C/min.

-

Endpoint: Record the temperature at the first sign of liquid formation (onset) and complete liquefaction (clear point).

-

Validation: The range should be strictly within 187–190 °C.

Handling & Safety (GHS Standards)

-

Signal Word: WARNING

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Storage: Store at 2–8 °C (Refrigerated) in a tightly sealed container. Hygroscopic nature requires protection from moisture to prevent hydrolysis of the alkyl chloride.

References

-

Sigma-Aldrich. (n.d.). 9-(3-chloropropyl)-9H-purin-6-amine Product Analysis & Melting Point Data. Retrieved from

-

BenchChem. (2025).[1][5] Application of Adenine in the Synthesis of Novel Compounds: N9-Alkylation Protocols. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 286591: 9-(3-Chloropropyl)adenine. Retrieved from

-

Korean Intellectual Property Office. (2010). Method for producing adenine compound (Patent KR20100125245A). Retrieved from

-

Royal Society of Chemistry. (2013). 1H NMR spectrum of Adenine Derivatives. Organic & Biomolecular Chemistry. Retrieved from

Sources

Methodological & Application

Reaction conditions for N-alkylation using 9-(3-Chloropropyl)-9h-purin-6-amine

Application Note: Optimized N-Alkylation Protocols Using 9-(3-Chloropropyl)-9H-purin-6-amine

Introduction & Scope

9-(3-Chloropropyl)-9H-purin-6-amine (CAS: 19255-49-3), often referred to as 6-Amino-9-(3-chloropropyl)purine , is a critical intermediate in medicinal chemistry.[1] It serves as a robust electrophilic building block for introducing the adenosine moiety into target molecules via an alkyl linker.

This guide addresses the N-alkylation of nucleophiles (specifically secondary amines and nitrogen heterocycles) using this chloropropyl adenine derivative. This reaction is a cornerstone in the synthesis of:

-

Antiviral agents: Acyclic nucleoside phosphonate mimics.[1]

-

CNS-active drugs: Serotonin modulators and reuptake inhibitors (e.g., Trazodone analogs).[1]

-

Kinase Inhibitors: Adenine-mimetic ATP competitors.[1]

Unlike simple alkyl halides, the adenine moiety introduces solubility challenges and potential side reactions (e.g., N3/N7 alkylation if the adenine ring is not stable, though the N9 position is already substituted here, stabilizing the system). This protocol focuses on the

Mechanistic Principles

The reaction follows a bimolecular nucleophilic substitution (

Key Mechanistic Factors:

-

Leaving Group Ability: Chloride is a moderate leaving group.[1] The reaction rate is significantly enhanced by the addition of catalytic Potassium Iodide (KI), which facilitates an in-situ Finkelstein reaction, converting the alkyl chloride to a more reactive alkyl iodide.

-

Base Role: A base is required to neutralize the HCl generated during the substitution, driving the equilibrium forward and preventing protonation of the nucleophilic amine.

-

Solvent Polarity: Polar aprotic solvents (DMF, DMSO) are preferred to solvate the cationic transition state and the inorganic bases.

Diagram 1: Reaction Mechanism & Pathway

Caption: Mechanistic flow of the KI-catalyzed substitution reaction.

Optimization of Reaction Conditions

The following data summarizes the optimization of conditions for coupling 9-(3-chloropropyl)adenine with a model secondary amine (e.g., N-methylpiperazine).

Table 1: Solvent & Base Screening[1]

| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |

| DMF | 80 | 4-6 | 88-92 | Recommended. High solubility, clean conversion. | |

| DMSO | 90 | 3 | 85 | Harder to remove solvent during workup. | |

| MeCN | Reflux | 12 | 65 | Slower reaction; chloride is less reactive in MeCN without KI. | |

| Ethanol | Reflux | 18 | 55 | Solvolysis side-products observed; slow kinetics. | |

| DMF | 60 | 4 | 90 | Excellent but Cesium is expensive; use for sensitive substrates. |

Critical Insight: The addition of 0.1 - 0.5 equivalents of KI is crucial when using Acetonitrile or when reaction temperatures must be kept below 80°C to protect sensitive functional groups.[1]

Standard Operating Procedure (SOP)

Protocol: Synthesis of N-Substituted Adenine Derivatives Target: Coupling of 9-(3-chloropropyl)-9H-purin-6-amine with 1-(2-methoxyphenyl)piperazine (Model System).

Materials

-

Reagent A: 9-(3-Chloropropyl)-9H-purin-6-amine (1.0 equiv)[1]

-

Reagent B: Secondary Amine (1.1 – 1.2 equiv)

-

Base: Anhydrous

(2.0 – 3.0 equiv) or DIPEA (2.5 equiv) -

Catalyst: Potassium Iodide (KI) (0.1 equiv) - Optional but recommended

-

Solvent: Anhydrous DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

Step-by-Step Workflow

-

Preparation:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve Reagent A (1.0 eq) in anhydrous DMF (concentration ~0.2 M).

-

Note: Ensure the adenine derivative is fully suspended or dissolved before adding the base.

-

-

Activation & Addition:

-

Add Potassium Carbonate (

, 2.5 eq) and Potassium Iodide (KI, 0.1 eq). -

Stir at room temperature for 10 minutes.

-

Add the Secondary Amine (1.2 eq).

-

-

Reaction:

-

Workup (Aqueous):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (10x reaction volume).

-

Observation: The product often precipitates as a white or off-white solid.[1]

-

If Solid Forms: Filter the precipitate, wash copiously with water (to remove DMF and inorganic salts), and dry under vacuum.

-

If Oiling Occurs: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (1x). Dry over

, filter, and concentrate.

-

-

Purification:

-

Recrystallization from Ethanol/Water is often sufficient.[1]

-

Alternatively, flash column chromatography using a gradient of DCM to 10% MeOH/DCM.

-

Diagram 2: Experimental Workflow

Caption: Step-by-step experimental workflow for N-alkylation.

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Chloride leaving group is sluggish.[1] | Add 0.5 eq KI (Finkelstein condition) or increase temp to 90°C. |

| Elimination Product | Base is too strong or temp too high.[1] | Switch from |

| Oiling out in Water | Product is amphiphilic. | Use EtOAc extraction instead of filtration.[1] Add brine to break emulsions.[1] |

| Impurity at Baseline | Quaternary ammonium salt formation.[1] | Avoid large excess of amine; ensure stoichiometry is close to 1:1.[1]1. |

Analytical Checkpoints:

-

1H NMR: Look for the triplet of the

propyl group shifting upfield (from ~3.6 ppm in Cl-precursor to ~2.4 ppm in amine product). -

Mass Spec: Confirm the loss of the Chlorine isotope pattern (3:1 ratio of M/M+2) and appearance of the product mass.

Safety & Handling

-

Alkylating Agent: 9-(3-Chloropropyl)-9H-purin-6-amine is a potential alkylating agent.[1][2] It should be handled in a fume hood with gloves and eye protection to prevent DNA interaction.

-

Solvents: DMF is a reproductive toxin and readily absorbed through the skin. Use butyl rubber gloves if possible.[1]

References

-

Sigma-Aldrich. Product Specification: 9-(3-chloropropyl)-9H-purin-6-amine.[1] Available at:

-

BenchChem. Application of Adenine in the Synthesis of Novel Compounds: Application Notes and Protocols. Available at:

-

National Institutes of Health (PubChem). 9-(2-Chloroethyl)-9H-purin-6-amine Compound Summary. (Analogous reactivity data). Available at:

-

Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents.[1] 5. 9-[3-(4-Aryl-1-piperazinyl)propyl]adenines. Journal of Medicinal Chemistry. (Foundational text for this specific synthesis class).

-

ResearchGate. Synthesis of N6-Substituted 9-[3-(Phosphonomethoxy)Propyl]Adenine Derivatives. Available at:

Sources

Application Notes & Protocols for 9-(3-Chloropropyl)-9H-purin-6-amine in Coordination Chemistry

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the utilization of 9-(3-Chloropropyl)-9H-purin-6-amine as a versatile ligand in coordination chemistry. While direct literature on the coordination complexes of this specific ligand is nascent, its unique bifunctional nature—combining the well-established coordination properties of the adenine core with a reactive alkyl halide tether—opens a vast design space for novel metal-based compounds. This guide extrapolates from established principles of purine and N-heterocyclic ligand chemistry to propose detailed, field-proven protocols for the synthesis and characterization of new coordination compounds. We present two primary applications: the synthesis of a discrete mononuclear organometallic complex and the post-synthetic modification (PSM) of a metal-organic framework (MOF). These notes are designed to serve as a foundational resource, explaining the causality behind experimental choices and providing robust, self-validating protocols to accelerate research and development.

Introduction to the Ligand: A Bifunctional Building Block

9-(3-Chloropropyl)-9H-purin-6-amine is a derivative of adenine, a ubiquitous purine nucleobase fundamental to biological systems.[1][2] From a coordination chemistry perspective, it presents two key features of interest:

-

The Purine Core: The adenine moiety is rich in potential donor atoms. The nitrogen atoms of the purine ring system (notably N1, N3, and N7) and the exocyclic N6 amine group are all Lewis basic sites capable of coordinating to a wide range of metal ions.[3][4][5] The specific coordination mode is often dictated by factors such as the steric environment, the electronic properties of the metal center, and the pH of the reaction medium.[6][7]

-

The 3-Chloropropyl Arm: This functional tether distinguishes the ligand from simple adenine. The terminal alkyl chloride provides a reactive handle for subsequent chemical transformations. This allows for two primary strategic uses:

-

Bidentate Chelation: The propyl chain has sufficient flexibility to allow the terminal chlorine to potentially coordinate to a metal center, or more commonly, be displaced by another donor group to form a chelating ligand scaffold.

-

Post-Coordination Functionalization: The ligand can first be coordinated to a metal center via its purine core, leaving the chloropropyl group available for downstream reactions. This is particularly valuable for tethering the metal complex to surfaces, polymers, or biological macromolecules, or for building larger supramolecular structures.

-

This unique combination makes 9-(3-Chloropropyl)-9H-purin-6-amine a highly attractive ligand for creating functional metal complexes with applications spanning catalysis, materials science, and medicinal chemistry.[8][9][10]

Application Note I: Synthesis of a Discrete Organometallic Complex

This section details the synthesis of a representative mononuclear complex, chloro-(η⁶-p-cymene)-[9-(3-chloropropyl)-9H-purin-6-amine]-ruthenium(II), a compound class known for its catalytic and biological activity.[11]

Scientific Rationale

The choice of a ruthenium(II) arene precursor, [RuCl2(p-cymene)]2, is strategic. This dimer readily reacts with N-donor ligands, cleaving its chloride bridges to form stable, 18-electron "piano-stool" complexes.[11] The purine ligand is expected to act as a monodentate donor, coordinating through one of its ring nitrogens (typically N7, which is sterically accessible and electronically favorable in N9-substituted purines). This leaves the chloropropyl arm "dangling" and available for further functionalization. The reaction is typically performed under an inert atmosphere to prevent oxidation of the metal center or side reactions.

Proposed Synthetic Workflow

Caption: Workflow for synthesizing a Ru(II)-purine complex.

Detailed Experimental Protocol

Objective: To synthesize Chloro-(η⁶-p-cymene)-[9-(3-chloropropyl)-9H-purin-6-amine]-ruthenium(II).

Materials:

-

9-(3-Chloropropyl)-9H-purin-6-amine (FW: 211.66 g/mol )[12][13]

-

Dichloro(p-cymene)ruthenium(II) dimer, [RuCl2(p-cymene)]2 (FW: 612.39 g/mol )

-

Triethylamine (Et₃N), distilled

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Methanol (MeOH)

-

Silica gel for column chromatography (230-400 mesh)

-

Schlenk flask and standard inert atmosphere glassware

Procedure:

-

Reagent Preparation: In a 50 mL Schlenk flask under an argon atmosphere, dissolve 9-(3-Chloropropyl)-9H-purin-6-amine (45 mg, 0.21 mmol, 2.1 eq) and triethylamine (30 µL, 0.21 mmol, 2.1 eq) in 15 mL of anhydrous DCM.

-

Causality Note: Triethylamine acts as a mild base to scavenge any HCl that may be liberated during the reaction, driving the equilibrium towards product formation. Using slightly more than 2 equivalents of ligand and base ensures full reaction of the dimeric ruthenium precursor.

-

-

Reaction Initiation: In a separate flask, dissolve [RuCl2(p-cymene)]2 (61 mg, 0.10 mmol, 1.0 eq) in 10 mL of anhydrous DCM. Add this orange-red solution dropwise to the ligand solution via cannula.

-

Reaction Conditions: Equip the reaction flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 40°C) with stirring. Monitor the reaction by TLC (e.g., 95:5 DCM/MeOH). The reaction is typically complete within 12-24 hours.

-

Causality Note: Gentle heating provides the necessary activation energy for the chloride bridge cleavage and ligand coordination without decomposing the organometallic species.

-

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove triethylammonium chloride salts. Wash the filter pad with a small amount of DCM.

-

Purification: Combine the filtrates and reduce the volume under reduced pressure. Purify the resulting residue by column chromatography on silica gel. Elute with a gradient of DCM to 98:2 DCM/MeOH. The product is typically an orange or red-orange solid.

-

Causality Note: Chromatography separates the desired mononuclear complex from unreacted starting materials and any potential side products.

-

-

Final Product: Combine the product-containing fractions, evaporate the solvent, and dry the solid under high vacuum. The product can be further purified by recrystallization from a DCM/hexane solvent system.

Characterization Data (Hypothetical)

The identity and purity of the synthesized complex must be confirmed through a suite of analytical techniques.[14][15]

| Technique | Expected Observation | Interpretation |

| ¹H NMR (500 MHz, CDCl₃) | Downfield shift of purine protons (H2, H8); Characteristic p-cymene signals (isopropyl doublet, methyl singlet, aromatic doublets); Propyl chain signals. | Confirms coordination of both the purine and p-cymene ligands to the Ru center. |

| ¹³C NMR (125 MHz, CDCl₃) | Signals corresponding to purine, p-cymene, and propyl carbons. | Confirms the carbon framework of the complex. |

| FT-IR (ATR, cm⁻¹) | N-H stretching frequencies (~3300-3100 cm⁻¹); Aromatic C=C and C=N stretches (~1650-1500 cm⁻¹); Ru-Cl stretch (~280-320 cm⁻¹). | Provides evidence of key functional groups and metal-ligand bonds. |

| HR-MS (ESI+) | m/z peak corresponding to [M-Cl]⁺. Isotopic pattern consistent with Ruthenium. | Confirms the molecular weight and elemental composition of the complex cation. |

| Elemental Analysis | C, H, N values within ±0.4% of calculated values. | Verifies the bulk purity of the synthesized compound. |

Application Note II: Post-Synthetic Modification of a Metal-Organic Framework (MOF)

This section outlines a protocol for using 9-(3-Chloropropyl)-9H-purin-6-amine to functionalize a pre-existing MOF, thereby introducing adenine units onto a porous solid-state material.

Scientific Rationale

Post-synthetic modification (PSM) is a powerful technique for tailoring the properties of MOFs without having to re-design the entire synthesis from scratch. We propose using an amine-functionalized MOF, such as UiO-66-NH₂, as the platform. The primary amine groups on the MOF linkers can act as nucleophiles, displacing the chloride on the ligand's propyl arm via a nucleophilic substitution (Sₙ2) reaction. This covalently grafts the entire adenine-containing moiety onto the MOF's internal surface. Such a modification could be used to enhance gas sorption selectivity, create new catalytic sites, or develop platforms for drug delivery.

Proposed Modification and Analysis Workflow

Caption: Workflow for post-synthetic modification of a MOF.

Detailed Experimental Protocol

Objective: To covalently graft 9-(3-Chloropropyl)-9H-purin-6-amine onto the framework of UiO-66-NH₂.

Materials:

-

Synthesized and activated UiO-66-NH₂

-

9-(3-Chloropropyl)-9H-purin-6-amine[12]

-

Potassium carbonate (K₂CO₃), anhydrous

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Acetone

Procedure:

-

MOF Activation: Activate a sample of as-synthesized UiO-66-NH₂ (e.g., 100 mg) by solvent exchange with fresh DMF, followed by acetone, and then heating under dynamic vacuum at 150°C for 12 hours. This removes residual solvent and guest molecules from the pores.

-

Reaction Setup: In a 20 mL vial, add the activated UiO-66-NH₂ (100 mg), 9-(3-Chloropropyl)-9H-purin-6-amine (100 mg, ~5-fold molar excess relative to NH₂ sites), and anhydrous K₂CO₃ (65 mg, ~5-fold excess).

-

Causality Note: A large excess of the ligand is used to maximize the degree of functionalization. K₂CO₃ is a non-nucleophilic base used to neutralize the HCl generated during the Sₙ2 reaction, preventing potential acid-catalyzed degradation of the MOF framework.

-

-

Modification Reaction: Add 10 mL of anhydrous DMF to the vial. Seal the vial and place it in an oven at 80°C for 48 hours.

-

Purification: After cooling, collect the solid product by centrifugation. Wash the solid repeatedly with fresh DMF (3 x 10 mL) to remove unreacted ligand and base.

-

Extensive Cleaning: To ensure all unreacted ligand is removed from the pores, perform a Soxhlet extraction on the solid using acetone for 24 hours.

-

Causality Note: Simple washing is often insufficient to remove physisorbed molecules from the MOF pores. Soxhlet extraction provides a rigorous cleaning method, ensuring that subsequent characterization reflects only the covalently bound functional groups.

-

-

Final Activation: Dry the purified, functionalized MOF under dynamic vacuum at 120°C for 12 hours to yield the final product, UiO-66-NH-propyl-adenine.

Characterization of the Modified MOF

Confirmation of successful modification requires comparing the material before and after the PSM reaction.

-

Powder X-Ray Diffraction (PXRD): The PXRD pattern of the modified MOF should match that of the parent UiO-66-NH₂, confirming that the underlying crystalline framework has been maintained during the modification process.

-

¹H Solid-State NMR Spectroscopy: This is a key technique to prove covalent attachment. The spectrum of the modified MOF should show new resonance signals corresponding to the protons of the adenine ring and the propyl chain, which are absent in the parent MOF.

-

Thermogravimetric Analysis (TGA): TGA can reveal an altered decomposition profile for the functionalized MOF compared to the parent material, consistent with the addition of the organic ligand.

-

Gas Sorption Analysis: An N₂ isotherm at 77 K should show a decrease in the BET surface area and pore volume after modification, consistent with the added functional groups occupying space within the pores. A CO₂ isotherm may show an increased uptake at low pressures due to the interaction of CO₂ with the nitrogen-rich adenine groups.

Potential Applications & Future Directions

The coordination compounds derived from 9-(3-Chloropropyl)-9H-purin-6-amine hold significant promise in several advanced fields:

-

Bioinorganic Chemistry: Metal complexes of purine derivatives are widely explored as potential therapeutic agents.[9][16] The ruthenium complex described could be evaluated for anticancer activity, leveraging the known bioactivity of both ruthenium arene complexes and adenine analogs.[17] The chloropropyl arm could be used to attach the complex to a targeting vector like an antibody or peptide.

-

Catalysis: N-heterocyclic ligands are central to modern homogeneous catalysis.[11][18][19] The synthesized complexes can be screened as catalysts for reactions such as transfer hydrogenation or C-C coupling.

-

Materials Science: Adenine-functionalized MOFs could be used for selective gas capture (e.g., CO₂), as stationary phases in chromatography, or as heterogeneous catalysts. The Watson-Crick face of the adenine unit could be used to direct the assembly of more complex structures through hydrogen bonding.[1]

Future work should focus on exploring a wider range of metal precursors, investigating the reactivity of the chloropropyl arm in post-coordination reactions, and conducting in-depth studies of the physical and chemical properties of these novel materials.

References

-

Britannica. (2026). Coordination compound - Ligands, Metal Ions, Bonding. Britannica. [Link]

-

Journal of Chemical Education. (N.A.). An Experiment in the Characterization of Coordination Compounds. [Link]

-

Dalton Transactions. (N.A.). Synthesis and coordination chemistry of aminophosphine derivatives of adenine. Royal Society of Chemistry. [Link]

-

Truman ChemLab. (2014). Synthesis and Characterization of Coordination Compounds. Truman State University. [Link]

-

Wikipedia. (N.A.). Transition metal NHC complex. [Link]

-

MDPI. (N.A.). N-Heterocyclic Carbene Metal Complexes: Synthesis, Properties and Applications. [Link]

-

MDPI. (N.A.). Special Issue : Characterization of Coordination Compounds. Magnetochemistry. [Link]

-

PubMed Central. (N.A.). Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review. [Link]

-

Truman State University. (2020). Synthesis and Characterization of Coordination Compounds. [Link]

-

ACS Publications. (N.A.). Coinage Metal−N-Heterocyclic Carbene Complexes. Chemical Reviews. [Link]

-

RSC Publishing. (2024). Applications of metal N-heterocyclic carbene complexes in olefin polymerizations. [Link]

-

Open Readings. (2026). PHOTOPHYSICAL STUDY OF PURINE BASED MOLECULES FOR METAL ION SENSING. [Link]

-

MDPI. (N.A.). Electrochemical Analysis of the Influence of Purines on Copper, Steel and Some Other Metals Corrosion. [Link]

-

PubMed Central. (N.A.). Metal Complexes for Therapeutic Applications. [Link]

-

MDPI. (2020). The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. [Link]

-

PubChem. (N.A.). 9-(3-chloropropyl)-9h-purin-6-amine. [Link]

-

Journal of the American Chemical Society. (2021). Adenine Radical Cation Formation by a Ligand-Centered Excited State of an Intercalated Chromium Polypyridyl Complex Leads to Enhanced DNA Photo-oxidation. [Link]

-

Journal of the American Chemical Society. (N.A.). Metal Complexes of Purine and Some of its Derivatives. [Link]

-

MDPI. (2024). Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases. [Link]

-

PubMed. (N.A.). Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors. [Link]

-

PubMed. (2012). Metal-mediated base pairs in nucleic acids with purine- and pyrimidine-derived nucleosides. [Link]

-

RSC Publishing. (N.A.). Adenine, a key player in biology and medicinal chemistry. [Link]

-

Semantic Scholar. (2010). Thermal studies of some purine compounds and their metal complexes. [Link]

-

ResearchGate. (2025). Exploring the Metal Coordination Properties of the Pyrimidine Part of Purine Nucleobases. [Link]

-

ResearchGate. (N.A.). N-Benzyl-9-isopropyl-9H-purin-6-amine. [Link]

-

PubMed Central. (N.A.). Mechanisms of the Formation of Adenine, Guanine, and their Analogs in UV-Irradiated Mixed NH3:H2O Molecular Ices Containing Purine. [Link]

-

Wikipedia. (N.A.). Adenine. [Link]

-

PubMed Central. (N.A.). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. [Link]

-

Matrix Fine Chemicals. (N.A.). 9H-PURIN-6-AMINE. [Link]

-

Organic Syntheses. (2019). Preparation of Enantioenriched Homoallylic Primary Amines. [Link]

-

Spiroacademy. (N.A.). AMINES. [Link]

-

Macmillan Group - Princeton University. (2013). Nine-Step Enantioselective Total Synthesis of (−)-Vincorine. [Link]

-

ChemRxiv. (N.A.). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. [Link]

Sources

- 1. Adenine - Wikipedia [en.wikipedia.org]

- 2. 9H-PURIN-6-AMINE | CAS 73-24-5 [matrix-fine-chemicals.com]

- 3. chemlab.truman.edu [chemlab.truman.edu]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Metal-mediated base pairs in nucleic acids with purine- and pyrimidine-derived nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Metal Complexes for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Review on the Applications of Selected Metal-Based Complexes on Infectious Diseases | MDPI [mdpi.com]

- 11. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 9-(3-chloropropyl)-9H-purin-6-amine | 19255-49-3 [sigmaaldrich.com]

- 13. PubChemLite - 9-(3-chloropropyl)-9h-purin-6-amine (C8H10ClN5) [pubchemlite.lcsb.uni.lu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Synthesis and coordination chemistry of aminophosphine derivatives of adenine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 16. Synthesis and biological evaluation of purine derivatives incorporating metal chelating ligands as HIV integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Adenine, a key player in biology and medicinal chemistry [comptes-rendus.academie-sciences.fr]

- 18. Transition metal NHC complex - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

Application Note: High-Fidelity Synthesis of 9-(3-Chloropropyl)-9H-purin-6-amine and Functionalized Analogs

Abstract & Scope

This application note details the optimized protocol for synthesizing 9-(3-chloropropyl)-9H-purin-6-amine (9-(3-chloropropyl)adenine), a critical scaffold in the development of antiviral acyclic nucleoside phosphonates (ANPs) and kinase inhibitors.

The primary challenge in this synthesis is regioselectivity —specifically, favoring the thermodynamically stable

Retrosynthetic Logic & Mechanism

The synthesis relies on the "Ambident Nucleophile" character of the adeninate anion.[2] Under thermodynamic control (polar aprotic solvent, weak base, moderate heat), the

Reaction Pathway Diagram

The following diagram illustrates the competitive alkylation pathways and the subsequent derivatization strategy.

Figure 1: Reaction pathway showing the divergent N9 vs. N7 alkylation and subsequent functionalization.

Protocol 1: Synthesis of the Scaffold

Target: 9-(3-chloropropyl)-9H-purin-6-amine Scale: 10 mmol (Gram-scale)

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Amount | Role |

| Adenine | 1.0 | 135.13 | 1.35 g | Nucleophile |

| 1-Bromo-3-chloropropane | 1.2 | 157.44 | 1.89 g (~1.2 mL) | Electrophile |

| Potassium Carbonate ( | 1.5 | 138.21 | 2.07 g | Base |

| DMF (Anhydrous) | - | - | 15 mL | Solvent |

Step-by-Step Methodology

-

Activation (Dry Down):

-

Adenine is notoriously insoluble. To ensure reactivity, flame-dry a 50 mL Round Bottom Flask (RBF) under

atmosphere. -

Add Adenine and anhydrous

.[1] -

Add anhydrous DMF. Note: Do not use technical grade DMF; water content promotes N7 alkylation.

-

Stir at 60°C for 30 minutes . This generates the adeninate anion in situ.

-

-

Alkylation (The "Trick"):

-

Cool the suspension to room temperature (RT).

-

Add 1-bromo-3-chloropropane dropwise over 10 minutes.

-

Expert Insight: We use the bromo-chloro linker because the C-Br bond is significantly weaker than the C-Cl bond. This ensures the adenine attacks the bromine end, leaving the chlorine end intact for Step 2.

-

Heat the mixture to 60°C and stir for 4-6 hours.

-

IPC (In-Process Control): Monitor via TLC (DCM:MeOH 9:1). Adenine (

) should disappear; Product (

-

-

Workup & Purification:

-

Filter off the solid salts (

, excess -

Critical Step: Evaporate DMF under high vacuum (rotary evaporator with oil pump, bath < 50°C). DMF residues prevent crystallization.

-

Resuspend the residue in water (20 mL) and extract with Ethyl Acetate (

mL). -

Dry organics over

, filter, and concentrate. -

Recrystallization: The crude usually contains ~10-15% N7 isomer. Recrystallize from boiling Ethanol. The N9 isomer crystallizes out as white needles; the N7 isomer remains in the mother liquor.

-

Expected Yield: 65–75% Appearance: White crystalline solid.

Protocol 2: Library Generation (Analogs)

Objective: Displacement of the terminal chloride to create functional analogs.

Mechanism: Finkelstein-assisted

General Procedure (Parallel Synthesis)

The chloride on the propyl chain is a poor leaving group. We activate it in situ using Potassium Iodide (KI) to transiently form the iodide, which is then displaced by the secondary nucleophile.

Reagents:

-

Scaffold: 9-(3-chloropropyl)adenine (1.0 equiv)

-

Nucleophile: Morpholine, Piperazine, or Thiol (1.5 equiv)

-

Catalyst: KI (0.1 equiv)

-

Base:

(2.0 equiv) or DIPEA (for amines) -

Solvent: Acetonitrile (

) or DMF.

Workflow:

-

Dissolve the scaffold (211 mg, 1 mmol) in

(5 mL). -

Add KI (16 mg) and the chosen Nucleophile (1.5 mmol).

-

Reflux (80°C) for 12–18 hours.

-

Note: Reaction is slower than the initial alkylation.

-

-

Workup: Evaporate solvent. Partition between DCM and Water. Wash organic layer with Brine.

-

Purification: Flash chromatography (DCM

10% MeOH/DCM).

Example Analogs & Data

| Analog ID | Nucleophile Used | Structure Feature | Application Utility |

| AN-01 | Morpholine | Morpholinyl-propyl | Improved solubility; lysosomotropic properties. |

| AN-02 | N-Boc-Piperazine | Piperazinyl-linker | Linker for PROTACs (after Boc removal). |

| AN-03 | Thiophenol | Phenyl-thio-propyl | Hydrophobic pocket probe for kinases. |

Quality Control & Troubleshooting

Regioisomer Differentiation (NMR)

Distinguishing N9 from N7 is the most critical QC step.

| Feature | N9-Isomer (Target) | N7-Isomer (Impurity) |

| H-8 Proton ( | 8.10 – 8.20 ppm | 8.30 – 8.60 ppm (Deshielded) |

| H-2 Proton ( | 8.10 – 8.15 ppm | 8.20 – 8.30 ppm |

| C-5 Carbon ( | ~119 ppm | ~110 ppm (Significant Shift) |

| UV | ~260 nm | ~272 nm (Bathochromic shift) |

Expert Note: In DMSO-

Common Failure Modes

-

Low Yield: Usually due to wet DMF. The adeninate anion is quenched by water.

-

Polymerization: If 1-bromo-3-chloropropane is added too fast or at high heat, the adenine can alkylate at both N9 and N7, or the product can react with another adenine unit.

-

Incomplete Substitution (Step 2): Chloride displacement is sluggish. If reaction stalls, swap solvent to DMF and increase temp to 90°C, or use NaI (1.0 equiv) instead of catalytic KI.

References

-

Regioselectivity in Adenine Alkylation

- Synthesis of 9-Alkyladenines (General Protocol)

-

Antiviral Application of N9-substituted Adenines

-

Reaction of 1-bromo-3-chloropropane

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ferrocenoyl-adenines: substituent effects on regioselective acylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN102887899A - Novel chemical synthesis method for adenine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. CN102321086A - Synthesizing method of adenine - Google Patents [patents.google.com]

- 6. Synthesis of 9-[1-(substituted)-3-(phosphonomethoxy)propyl]adenine derivatives as possible antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same - Google Patents [patents.google.com]

Microwave-Assisted Synthesis of 9-(3-Chloropropyl)-9H-purin-6-amine: An Application Note and Protocol

Introduction: Accelerating Purine Derivative Synthesis with Microwave Technology

9-(3-Chloropropyl)-9H-purin-6-amine, an N9-alkylated adenine derivative, serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. These molecules are instrumental in the development of novel therapeutics, including antiviral and anticancer agents.[1][2] The traditional synthesis of such purine derivatives often involves lengthy reaction times, elevated temperatures, and can result in the formation of undesirable side products, complicating purification and reducing overall yield.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in medicinal chemistry and drug development, offering a green and efficient alternative to conventional heating methods.[4][5][6][7][8] By utilizing dielectric heating, microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and enhanced product purity.[5][7][9] This application note provides a detailed protocol for the microwave-assisted synthesis of 9-(3-Chloropropyl)-9H-purin-6-amine, highlighting the scientific principles and practical considerations for researchers in the field.

The Rationale for Microwave-Assisted N-Alkylation of Adenine

The N-alkylation of purines, such as adenine, can be a challenging transformation due to the presence of multiple nucleophilic nitrogen atoms (N1, N3, N7, N9, and the exocyclic N6-amino group), which can lead to a mixture of regioisomers.[3][10] Achieving regioselective alkylation at the desired N9 position is paramount for the synthesis of targeted bioactive compounds.

Microwave irradiation offers several advantages for this specific transformation:

-

Enhanced Reaction Rates: Microwave energy efficiently overcomes the activation energy barrier for the SN2 reaction between adenine and the alkylating agent, drastically reducing reaction times from hours to minutes.[4][9]

-

Improved Regioselectivity: The rapid and controlled heating provided by microwaves can favor the thermodynamically more stable N9-alkylated product over other isomers.[3] While conventional heating may also yield the N9 isomer as the major product, microwave conditions often enhance this selectivity.[10]

-

Increased Yields and Purity: Shorter reaction times minimize the formation of degradation byproducts, leading to cleaner reaction profiles and higher isolated yields of the desired product.[1][7]

-

Green Chemistry Principles: MAOS often allows for the use of less solvent or even solvent-free conditions, reducing the environmental impact of the synthesis.[7][8]

Experimental Protocol

This protocol details the microwave-assisted synthesis of 9-(3-Chloropropyl)-9H-purin-6-amine from adenine and 1-bromo-3-chloropropane.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| Adenine | ≥99% | Sigma-Aldrich | |

| 1-Bromo-3-chloropropane | 98% | Alfa Aesar | |

| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered for optimal reactivity. |

| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics | Use of anhydrous solvent is critical. |

| Ethyl Acetate | ACS Grade | VWR | For extraction and chromatography. |

| Hexane | ACS Grade | VWR | For chromatography. |

| Methanol | ACS Grade | VWR | For chromatography. |

| Deionized Water | For workup. | ||

| Microwave Synthesis Reactor | CEM, Biotage, etc. | Equipped with sealed vessel capabilities and temperature/pressure monitoring. | |

| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F254 | Millipore | For reaction monitoring. |

| Column Chromatography Supplies | Silica Gel (230-400 mesh) | For purification. |

Reaction Workflow Diagram

Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine adenine (1.00 g, 7.40 mmol), and finely powdered anhydrous potassium carbonate (2.05 g, 14.8 mmol, 2.0 equiv).

-

Solvent and Reagent Addition: Add 5 mL of anhydrous N,N-dimethylformamide (DMF) to the vessel. Seal the vessel and briefly vortex to ensure the solids are suspended. Add 1-bromo-3-chloropropane (0.87 mL, 8.88 mmol, 1.2 equiv) to the mixture.

-

Microwave Irradiation: Place the sealed vessel into the microwave reactor. Irradiate the mixture at a constant temperature of 120°C for 20 minutes with continuous stirring. The power should be set to a maximum of 150 W, allowing the instrument to modulate power to maintain the target temperature. Monitor the internal pressure to ensure it remains within the safe operating limits of the vessel.

-

Reaction Monitoring: After cooling the vessel to room temperature, carefully open it. Spot a small aliquot of the reaction mixture on a TLC plate and elute with a mobile phase of 10:1 dichloromethane/methanol to check for the consumption of adenine and the formation of the product.

-

Workup: Once the reaction is complete, filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate. Combine the filtrates and concentrate under reduced pressure to remove the DMF.

-

Extraction: To the resulting residue, add 50 mL of ethyl acetate and 50 mL of deionized water. Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate, and collect the organic layer. Extract the aqueous layer twice more with 25 mL portions of ethyl acetate. Combine all organic extracts.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 9-(3-Chloropropyl)-9H-purin-6-amine as a white solid.[11]

Results and Discussion

Expected Outcome

Following this protocol, the microwave-assisted synthesis of 9-(3-Chloropropyl)-9H-purin-6-amine is expected to yield the product in a significantly shorter time frame and with higher purity compared to conventional heating methods.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | 6-12 hours | 15-30 minutes |

| Temperature | 100-120 °C | 120-140 °C |

| Typical Yield | 50-70% | 75-90% |

| Purity (pre-crystallization) | Moderate | High |

Note: Yields are dependent on the specific microwave system and purification efficiency.

Mechanism of N-Alkylation

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The base, potassium carbonate, deprotonates the most acidic proton of adenine, which is at the N9 position of the imidazole ring, to form the corresponding anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromo-3-chloropropane attached to the bromine atom, displacing the bromide leaving group. The higher reactivity of the C-Br bond compared to the C-Cl bond ensures selective reaction at the bromine-bearing carbon.

Caption: SN2 mechanism for N9-alkylation of adenine.

Troubleshooting and Optimization

-

Low Yield:

-

Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction.

-

Increase the reaction time or temperature in small increments.

-

Verify the potency of the alkylating agent.

-

-

Formation of Multiple Products (Isomers):

-

While microwave heating often favors N9 alkylation, the formation of N7 or other isomers can occur.[3][10] Lowering the reaction temperature may improve regioselectivity at the cost of a longer reaction time.

-

The choice of base can also influence the N9/N7 ratio. Experimenting with other inorganic bases like cesium carbonate might be beneficial.

-

-

Incomplete Reaction:

-

Confirm the efficiency of stirring within the microwave vessel.

-

Increase the equivalents of the alkylating agent or base slightly.

-

Conclusion

The application of microwave-assisted synthesis for the preparation of 9-(3-Chloropropyl)-9H-purin-6-amine offers a robust, efficient, and rapid alternative to conventional methods.[4][7][8] This protocol provides a reliable starting point for researchers, which can be further optimized to suit specific laboratory conditions and equipment. The significant reduction in reaction time and improvement in yield underscore the power of microwave technology in accelerating the discovery and development of new chemical entities for pharmaceutical applications.[4][5][6]

References

- Vertex AI Search. Microwave-Assisted Synthesis in Drug Development - EPCP.

- PMC. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.

- RSC Publishing. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry.

- International Journal of Pharmaceutical Sciences. Microwave Assisted Synthesis Of New Heterocyclic Compounds.

- Journal of Pharmaceutical Negative Results. MICROWAVE ASSISTED SYNTHESIS OF HETEROCYCLIC COMPOUND AND ITS ANTICANCER ACTIVITY.

- LOCKSS. alkylation of some pyrimidine and purine derivatives using microwave-assisted methods.

- RSC Publishing. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions.

- Sílice (CSIC). Regioselective alkylation reaction of purines under microwave irradiation.

- MDPI. alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method.

- ResearchGate. Microwave Assisted Synthesis Of Some New Purines And Their N-Alkyl Derivatives (Hydrazones And Their Acyclo C-Nucleosides) Of Expected Antimicrobial And Antifungal Activity.

- MDPI. Microwave assisted synthesis of some Traditional reactions: Green chemistry approach.

- PMC. Microwave-Assisted Amination of a Chloropurine Derivative in the Synthesis of Acyclic Nucleoside Analogues.

- Teledyne Labs. Purine and Related Compound Purification Strategies.

- PubMed. Regioselective 1-N-Alkylation and Rearrangement of Adenosine Derivatives.

- MDPI. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.

- PMC - NIH. Microwave-assisted one step synthesis of 8-arylmethyl-9H-purin-6-amines.

- Organic Syntheses. Organic Syntheses Procedure.

- Organic & Biomolecular Chemistry (RSC Publishing). Microwave-assisted synthesis of novel purine nucleosides as selective cholinesterase inhibitors.

- RSC Publishing. Microwave-promoted mono-N-alkylation of aromatic amines in water: a new efficient and green method for an old and problematic reaction.

- MDPI. 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium Tetracopper(I) Hexabromide: Synthesis and X-ray Structure Determination.

- ResearchGate. (PDF) N-Benzyl-9-isopropyl-9H-purin-6-amine.

- ResearchGate. (PDF) N -Alkylation of Amines Under Microwave Irradiation: Modified Eschweiler–Clarke Reaction.

- MDPI. Fast, Clean, and Green: Microwave-Promoted N-Alkylation of DPPs for Organic Devices.

- Google Patents. US3337630A - Process for the purification of amines.

- MDPI. Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation.

- Green Chemistry. Green Chemistry.

- Neilson Lab. Purification of Laboratory Chemicals, Sixth Edition.

- AAPPTec. Monitoring of Peptide Coupling and Capping; Coupling Tests.

Sources

- 1. pnrjournal.com [pnrjournal.com]

- 2. researchgate.net [researchgate.net]

- 3. Regioselective alkylation reaction of purines under microwave irradiation | Publicación [silice.csic.es]

- 4. epcp.ac.in [epcp.ac.in]

- 5. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. ajrconline.org [ajrconline.org]

- 9. mdpi.com [mdpi.com]

- 10. Stereospecific alkylation of substituted adenines by the Mitsunobu coupling reaction under microwave-assisted conditions - RSC Advances (RSC Publishing) DOI:10.1039/C4RA01968G [pubs.rsc.org]

- 11. teledynelabs.com [teledynelabs.com]

Troubleshooting & Optimization

Purification methods for removing impurities from 9-(3-Chloropropyl)-9h-purin-6-amine

Welcome to the technical support center for the purification of 9-(3-Chloropropyl)-9H-purin-6-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this key intermediate and require methodologies to achieve high purity. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to troubleshoot and adapt these methods to your specific experimental context.

Part 1: Frequently Asked Questions & Initial Strategy

This section addresses the most common initial questions regarding impurities and the overall approach to purification.

Q1: What are the most likely impurities in my crude 9-(3-Chloropropyl)-9H-purin-6-amine sample?

Impurities are an inevitable consequence of chemical synthesis and can significantly impact the safety and efficacy of final pharmaceutical products.[1] Understanding their origin is the first step in effective removal. For this specific molecule, impurities typically fall into several categories:

-

Synthesis-Related Impurities:

-

Unreacted Starting Materials: Residual adenine or 1-bromo-3-chloropropane.

-

Isomeric Byproducts: The alkylation of adenine can occur at different nitrogen atoms on the purine ring. The primary isomeric impurity is often the N7-alkylated product, 7-(3-Chloropropyl)-7H-purin-6-amine. Its formation is a common challenge in purine chemistry.

-

Over-Alkylation Products: Dialkylated purine species, though typically less common under controlled conditions.

-

-

Degradation Products:

-

Hydrolysis Products: The chloropropyl side chain can undergo hydrolysis to the corresponding alcohol, 9-(3-hydroxypropyl)-9H-purin-6-amine, especially if exposed to aqueous basic conditions for extended periods.

-

Oxidation Products: Purine rings can be susceptible to oxidation, though this is less common for adenine derivatives compared to guanine.[2]

-

-

Process-Related Impurities:

-

Residual Solvents: Solvents used in the synthesis and workup (e.g., DMF, acetonitrile).

-

Reagents: Excess base (e.g., K₂CO₃) or phase-transfer catalysts.

-

Q2: How do I choose the right purification method? My crude material is a brown, sticky solid.

The choice of purification method depends on the impurity profile, the scale of your synthesis, and the required final purity. A multi-step approach is often necessary.

First, a simple solvent wash or trituration can be highly effective for removing non-polar impurities and some colored byproducts from a sticky crude product. Suspending the crude material in a solvent in which the desired product is poorly soluble but impurities are soluble (e.g., diethyl ether, ethyl acetate) can often yield a solid product with significantly improved handling characteristics and purity.

For the primary purification, the three main techniques are Recrystallization, Flash Column Chromatography, and Preparative HPLC. The following table provides a comparative overview to guide your decision.

| Method | Principle | Pros | Cons | Best For |

| Recrystallization | Differential solubility of the product and impurities in a solvent at different temperatures. | Highly scalable, cost-effective, can yield very high purity crystalline material. | Requires the compound to be a stable solid; significant product loss in mother liquor; not effective for impurities with similar solubility. | Large-scale purification (>5 g); removing minor impurities when a suitable solvent system is found. |

| Flash Column Chromatography | Differential partitioning of components between a stationary phase (e.g., silica) and a mobile phase. | Widely applicable, good for separating compounds with different polarities (e.g., N9 vs. N7 isomers), can handle complex mixtures.[3] | More labor-intensive and costly (solvents, silica); can be difficult to scale up; potential for product degradation on acidic silica. | Small to medium scale (10 mg - 10 g); separating isomeric impurities and byproducts from the reaction mixture. |

| Preparative HPLC | High-resolution separation based on partitioning between a stationary and mobile phase under high pressure.[4] | Highest resolution for difficult separations; excellent for final polishing to >99% purity; automatable.[5] | Expensive (equipment, solvents, columns); limited loading capacity, making it less suitable for large-scale initial purification.[6] | Small-scale purification (<1 g); final purification step to remove trace impurities; separating compounds that are inseparable by other means. |

Part 2: Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purine derivatives. A known method for improving the purity and crystallinity of adenine compounds is to first convert them to a mineral acid salt (e.g., hydrochloride), recrystallize the salt, and then neutralize with a base to recover the free purine derivative.[7]

Q3: I've tried several solvents, but my compound either doesn't dissolve or "oils out" instead of crystallizing upon cooling. What should I do?

This is a classic recrystallization challenge. "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly.

-

Causality & Solution:

-

Use a Two-Solvent System: This is the most effective solution. Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble, e.g., methanol or hot isopropanol). Then, slowly add a "poor" solvent (one in which it is insoluble, e.g., diethyl ether, hexanes, or water) dropwise at an elevated temperature until you see persistent cloudiness (the saturation point). Allow this solution to cool slowly. The gradual change in solvent polarity encourages slow, ordered crystal lattice formation.

-

Reduce the Cooling Rate: After preparing the hot saturated solution, place the flask in a dewar or wrap it in glass wool to ensure very slow cooling. Rapid cooling promotes precipitation, not crystallization, trapping impurities.

-

Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass provide nucleation sites for crystal growth.

-

Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the cooled, supersaturated solution to initiate crystallization.

-

Q4: My recovery after recrystallization is extremely low (<30%). How can I improve the yield?

Low recovery is usually due to using too much solvent or the product having significant solubility even at low temperatures.

-

Causality & Solution:

-

Minimize Solvent Volume: When preparing the saturated solution, use the absolute minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions, allowing time for dissolution between additions.

-

Cool Thoroughly: Ensure the solution is cooled to the lowest practical temperature (e.g., an ice-water bath or refrigerator) to maximize precipitation of the product from the mother liquor.

-

Recover a Second Crop: After filtering the first crop of crystals, concentrate the mother liquor (e.g., by 50-75% on a rotary evaporator) and cool it again. This will often yield a second crop of crystals. Crucially, always analyze the purity of the second crop separately, as it may be less pure than the first.

-

Part 3: Troubleshooting Guide: Flash Column Chromatography

For purine derivatives, both normal-phase (silica) and reversed-phase (C18) chromatography can be effective.[3] Silica gel is often the first choice due to its lower cost and compatibility with organic solvents that are easily removed.

Workflow for Column Chromatography Purification

Caption: Workflow for Flash Column Chromatography.

Q5: How do I select the right solvent system (mobile phase) for my separation on silica gel?

The key is to find a system where your product has an Rf value of ~0.3 on a TLC plate. This provides the optimal balance between retention and elution time on the column.

-

Expertise & Rationale:

-

Starting Point: For purine derivatives, a mixture of a non-polar solvent and a polar solvent is standard. A good starting point is Dichloromethane (DCM) and Methanol (MeOH).[3] Start with a high ratio of DCM to MeOH (e.g., 98:2) and gradually increase the MeOH percentage.

-

TLC Analysis: Spot your crude mixture on a TLC plate and develop it in various DCM:MeOH ratios (e.g., 98:2, 95:5, 90:10). The ideal system will show good separation between your product spot and major impurities. The product spot should move off the baseline but not travel with the solvent front.

-

Problem: All spots are on the baseline. Your mobile phase is not polar enough. Increase the percentage of methanol.

-

Problem: All spots are at the solvent front. Your mobile phase is too polar. Decrease the percentage of methanol or switch to a less polar solvent than DCM (e.g., ethyl acetate/hexanes).

-

Q6: My compound is streaking or "tailing" down the column, leading to poor separation and mixed fractions. What is causing this?

Tailing is a common issue and can be caused by several factors.

-

Causality & Solution:

-

Sample Overload: You have loaded too much material onto the column. The stationary phase becomes saturated, and the sample band broadens significantly. Solution: Reduce the amount of crude material loaded. A general rule is 1g of crude material per 20-40g of silica gel.

-

Poor Sample Solubility: The sample is precipitating at the top of the column as the mobile phase washes over it. Solution: Ensure your sample is fully dissolved before loading. If it's not very soluble in the mobile phase, dissolve it in a stronger, minimal-volume solvent (like DCM with a little MeOH) or use the "dry loading" technique: dissolve the crude product in a suitable solvent, add a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and carefully load this powder onto the top of your packed column.

-

Strong Acid-Base Interactions: Purines are basic. The acidic silanol groups (Si-OH) on the surface of silica gel can interact strongly with the basic nitrogen atoms of your compound, causing tailing. Solution: Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.1-1% triethylamine (TEA) or ammonia in methanol to the solvent system will neutralize the acidic sites on the silica, resulting in sharper, more symmetrical peaks.[3]

-

Part 4: Troubleshooting Guide: Preparative HPLC

Preparative HPLC is the gold standard for achieving the highest purity, often used as a final polishing step.[4] The process typically involves developing a method at the analytical scale and then scaling it up.[6]

Workflow for HPLC Method Scale-Up

Caption: Scaling an analytical HPLC method to preparative scale.

Q7: My peaks are broad and show significant tailing on a C18 reversed-phase column. How can I improve the peak shape?

This is analogous to the tailing issue in column chromatography and is often related to secondary interactions or mobile phase incompatibility.

-

Expertise & Rationale:

-

Mobile Phase pH: The ionization state of your compound is critical in reversed-phase HPLC. 9-(3-Chloropropyl)-9H-purin-6-amine is basic. At neutral pH, it will be partially protonated. This protonated form can interact with residual, un-capped silanol groups on the C18 stationary phase, causing severe tailing. Solution: Control the pH of the mobile phase. Add an acidic modifier to suppress the ionization of the silanol groups and ensure your basic analyte is fully and consistently protonated. Adding 0.1% trifluoroacetic acid (TFA) or formic acid to both the water and organic solvent (e.g., acetonitrile or methanol) is standard practice and dramatically improves peak shape for basic compounds.[3]

-

Ion-Pairing Reagents: If using an acidic modifier is not sufficient, an ion-pairing reagent can be used. These reagents, such as sodium heptane sulfonate, have a charged head group that interacts with the protonated analyte and a hydrophobic tail that interacts with the C18 stationary phase, improving retention and peak shape.[8]

-

Solvent Mismatch: Injecting your sample in a solvent that is much stronger (more organic) than the mobile phase will cause the sample to travel through the column as a diffuse plug before it has a chance to properly partition, leading to broad peaks. Solution: Whenever possible, dissolve your sample in the initial mobile phase.[6][8] If solubility is an issue, use the weakest possible solvent that will dissolve your sample.

-

Q8: I have good separation on my analytical column, but when I scale up to my preparative column, the resolution is lost. What went wrong?

A successful scale-up requires more than just a larger column; flow rates and injection volumes must be adjusted proportionally to maintain linear velocity and prevent overloading.[6]

-

Causality & Solution:

-

Incorrect Flow Rate Scaling: The flow rate must be scaled geometrically based on the cross-sectional area of the columns. The formula is:

-

Flow_prep = Flow_anal * (Radius_prep² / Radius_anal²) or Flow_prep = Flow_anal * (ID_prep² / ID_anal²), where ID is the internal diameter.

-

Example: Scaling from a 1 mL/min flow on a 4.6 mm ID analytical column to a 21.2 mm ID prep column: Flow_prep = 1.0 * (21.2² / 4.6²) ≈ 21.2 mL/min.

-

-

Column Overloading: While the goal of prep HPLC is to maximize throughput, there is a limit. Exceeding the column's mass capacity will cause peak broadening and loss of resolution. Solution: Perform a loading study. Make several injections of increasing concentration or volume on the prep column to find the maximum amount you can load while maintaining the required separation between your target peak and the closest impurity.[6]

-

Different Packing Material: Ensure your analytical and preparative columns use the same stationary phase chemistry (e.g., C18), particle size, and manufacturer. Even columns with the same "C18" designation from different vendors can have different selectivities. Using the same material is crucial for reproducible results.[6]

-

References

- Waters Corporation. (n.d.). Preparative HPLC Columns | Laboratory-Scale HPLC Purification.

- Agilent. (n.d.). What is Preparative HPLC | Find Your Purification HPLC System.

- Thermo Fisher Scientific. (2019). Prep LC 101: Scaling up with Preparative HPLC.

- Supelco. (n.d.). Preparative HPLC products for Pharmaceutical Development and Production.

- Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC.

-

Al-Ghananeem, A. M., et al. (2022). Recrystallization of Adenosine for Localized Drug Delivery. PMC. Retrieved from [Link]

- Google Patents. (1993). Purification method of adenine derivative - JPH05222041A.

-

van der Rijst, M., et al. (1986). Separation of purine bases, nucleosides and nucleotides by a column-switching technique combining reversed-phase and anion-exchange high-performance liquid chromatography. PubMed. Retrieved from [Link]

- Teledyne ISCO. (n.d.). Purine and Related Compound Purification Strategies.

- Google Patents. (1992). Process for the purification of adenine - US5089618A.

- Sigma-Aldrich. (n.d.). Desalting and Buffer Exchange for Affinity Chromatography of Antibodies.

- Google Patents. (2014). Synthetic method for adenine - CN103709164A.

- Google Patents. (1991). Process for preparing adenine - US4997939A.

- University of Colorado Boulder. (n.d.). How to run column chromatography.

- Phenomenex. (n.d.). Troubleshooting Guide.

- University of Colorado Boulder. (n.d.). Column Chromatography Procedures.

-

Gergela, D., et al. (2013). N-Benzyl-9-isopropyl-9H-purin-6-amine. ResearchGate. Retrieved from [Link]

-

González-Gómez, J. C., et al. (2019). Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses. Retrieved from [Link]

-

Glisoni, R. J., et al. (2022). Relevant Developments in the Use of Three‐Component Reactions for the Total Synthesis of Natural Products. The last 15 Years. PMC. Retrieved from [Link]

- Phenomenex. (n.d.). Column Protection Guide.

-

García-García, P., et al. (2021). Synthesis of New Amino-Functionalized Porphyrins: Preliminary Study of Their Organophotocatalytic Activity. PMC. Retrieved from [Link]

- Supelco. (n.d.). Bulletin 916 Purge-and-Trap System Guide.

-

De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. PubMed. Retrieved from [Link]

- New England Biolabs. (n.d.). Troubleshooting Guide for DNA Cleanup and Plasmid Purification.

- LGC Standards. (n.d.). Pharmaceutical impurity profiling & custom synthesis.

- Thiageswaran, S. (2025). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Separation Science.

-

Jadav, R., et al. (n.d.). Typical examples of impurities observed in synthesized peptides. ResearchGate. Retrieved from [Link]

-

Ghosh, A., & Lubell, W. D. (2025). N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. Retrieved from [Link]

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

-

O'Loughlin, T., et al. (2023). Synthesis of C-glycoside analogues of isopropyl β-d-1-thiogalactopyranoside (IPTG) and 1-β-d-galactopyranosyl-2-methylpropane. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

- 1. documents.lgcstandards.com [documents.lgcstandards.com]

- 2. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. teledynelabs.com [teledynelabs.com]

- 4. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]

- 5. waters.com [waters.com]

- 6. agilent.com [agilent.com]

- 7. JPH05222041A - Purification method of adenine derivative - Google Patents [patents.google.com]

- 8. sepscience.com [sepscience.com]

Troubleshooting cyclization side-reactions of 9-(3-Chloropropyl)-9h-purin-6-amine

Welcome to the Purine Chemistry Technical Support Center

Subject: Resolving Yield Loss and Impurity Profiles in 9-(3-Chloropropyl)adenine Workflows

If you are accessing this guide, you are likely observing a specific set of symptoms in your 9-(3-chloropropyl)-9H-purin-6-amine experiments: a gradual loss of the starting material during storage or reaction, the appearance of a highly polar impurity by HPLC, or unexpected insolubility in organic solvents.

This molecule is a "loaded spring." The 3-chloropropyl chain attached to the N9 position acts as an electrophilic arm that can curl back and react with the nucleophilic centers of the purine ring itself. This guide details the mechanistic root cause of this cyclization and provides actionable protocols to prevent it.

Part 1: The Mechanistic Root Cause

Q: Why is my compound degrading even when stored as a solid or in neutral solution?

A: You are witnessing an intramolecular "Back-Biting" SN2 reaction.

The adenine core is electron-rich. While N9 is substituted, the N3 nitrogen (and to a lesser extent N1 and N7) remains nucleophilic. In 9-(3-chloropropyl)adenine, the propyl chain provides the perfect geometry (3 carbon atoms) to allow the terminal carbon-chlorine bond to overlap with the lone pair of the N3 nitrogen.

This results in an intramolecular nucleophilic attack, displacing the chloride ion and forming a tricyclic N3,N9-bridged purinium salt . This is a quaternary ammonium species, which explains why it precipitates from non-polar solvents and appears as a polar peak in reverse-phase chromatography.

Mechanism Visualization

Figure 1: The intramolecular cyclization pathway transforming the neutral starting material into a polar quaternary salt.

Part 2: Troubleshooting & Prevention Guides

Module A: Reaction Conditions & Solvent Selection

Q: I am using this compound as an intermediate. Which solvents minimize this side reaction?

A: Avoid polar aprotic solvents (DMF, DMSO) if possible, or keep them cold.

The cyclization is an SN2 reaction. Polar aprotic solvents stabilize the transition state and leave the nucleophilic N3 "naked" (unsolvated), drastically accelerating the reaction.

| Solvent Class | Risk Level | Mechanistic Insight | Recommendation |

| Polar Aprotic (DMF, DMSO, DMA) | CRITICAL | Solvates cations well but not anions; maximizes N3 nucleophilicity. | Avoid if possible. If necessary, keep T < 0°C. |

| Polar Protic (MeOH, EtOH) | Moderate | Hydrogen bonding solvates N3, reducing its reactivity. | Preferred for storage or reactions where solubility permits. |

| Non-Polar (DCM, Toluene) | Low | Poor solubility for the transition state; the ionic product precipitates immediately (stopping reaction in solution). | Best for storage. |